Binding Affinity and Functional Selectivity Profile: Erteberel vs. WAY-200070
Erteberel demonstrates 14-fold binding selectivity for ERβ (Ki = 0.19 nM) over ERα (Ki = 2.68 nM) and 32-fold functional selectivity (EC50 ERβ = 0.66 nM vs. ERα = 19.4 nM) in transcription assays using cotransfected human prostate cancer PC3/ER-ERE cells [1]. In contrast, WAY-200070 exhibits an EC50 of 2 nM for ERβ and 155 nM for ERα, corresponding to approximately 68-fold functional selectivity . While WAY-200070 shows a higher numerical selectivity ratio, Erteberel achieves substantially greater absolute potency at ERβ (0.66 nM vs. 2 nM, approximately 3-fold more potent) and retains higher absolute potency at ERα (19.4 nM vs. 155 nM). The divergent absolute potency profiles, particularly the 3-fold difference in ERβ EC50 values, may produce meaningfully different dose-response characteristics and functional activation thresholds in ERβ-expressing tissues.
| Evidence Dimension | ERβ functional potency (EC50) and selectivity ratio |
|---|---|
| Target Compound Data | Erteberel: ERβ EC50 = 0.66 nM, ERα EC50 = 19.4 nM, 32-fold functional selectivity |
| Comparator Or Baseline | WAY-200070: ERβ EC50 = 2 nM, ERα EC50 = 155 nM, 68-fold functional selectivity |
| Quantified Difference | Erteberel is 3-fold more potent at ERβ (0.66 nM vs. 2 nM); WAY-200070 has 2.1-fold higher selectivity ratio (68-fold vs. 32-fold) |
| Conditions | Transcription assay in cotransfected human prostate cancer PC3/ER (α or β)-ERE cell line (Erteberel); functional agonist assay (WAY-200070) |
Why This Matters
Investigators requiring lower absolute ERβ EC50 values for sensitive detection of ERβ-mediated transcriptional responses should select Erteberel; those prioritizing maximal ERα-sparing may consider WAY-200070's higher selectivity ratio.
- [1] Norman BH, Dodge JA, Richardson TI, et al. Benzopyrans are selective estrogen receptor beta agonists with novel activity in models of benign prostatic hyperplasia. J Med Chem. 2006;49(21):6155-6157. View Source
